(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic organic compound that is commonly known as DMXB-A. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and is used in scientific research to study the role of this receptor in various physiological and pathological processes.
Mechanism Of Action
DMXB-A acts as a selective agonist of the α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane, binding to the receptor and causing it to open and allow the influx of positively charged ions such as calcium and sodium. This leads to the activation of downstream signaling pathways that are involved in various physiological processes such as neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical And Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
DMXB-A has several advantages for lab experiments. It is highly selective for the α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane, allowing for specific targeting of this receptor. It is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, it also has some limitations. Its effects may be influenced by factors such as age, gender, and genetic background, and its use in humans is limited due to its potential side effects.
Future Directions
For research include the development of new drugs based on its structure, exploration of its therapeutic applications, and further understanding of its mechanisms of action.
Synthesis Methods
DMXB-A can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a bicyclic ring system through a Diels-Alder reaction, followed by a series of functional group transformations. The final product is obtained through purification by column chromatography.
Scientific Research Applications
DMXB-A is used in scientific research to study the role of the α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane in various physiological and pathological processes. The α7 (1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a crucial role in cognitive function, learning, and memory. Dysfunction of this receptor has been implicated in various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
(1S,4S)-2-(3-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-5-12-3-2-11(8)14-7-9-4-10(14)6-13-9/h2-3,5,9-10,13H,4,6-7H2,1H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLNFROGJGHOX-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CC3CC2CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1)N2C[C@@H]3C[C@H]2CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-(3-Methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
2223079-15-8 | |
Record name | (1S,4S)-2-(3-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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